ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
Description
Ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with a 4-fluorophenyl group at position 3 and a piperazine ring at position 5. The piperazine moiety is further functionalized with an ethyl 2-oxoacetate group.
Properties
IUPAC Name |
ethyl 2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O3/c1-2-29-18(28)17(27)25-9-7-24(8-10-25)15-14-16(21-11-20-15)26(23-22-14)13-5-3-12(19)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAFCIXJJCBABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multiple steps, starting with the formation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitrilesThe final step involves the esterification of the oxoacetate moiety, which can be carried out under acidic or basic conditions using ethanol and an appropriate catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the triazolopyrimidine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity and specificity, while the piperazine ring can improve the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Compound 7b () : 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one
Compound in : 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Key Differences: Substituent: Phenylpiperazine vs. ethyl oxoacetate-functionalized piperazine. The oxoacetate in the target compound may balance lipophilicity and metabolic stability .
Analogues with Varied Heterocyclic Cores
Compound 9b () : N-(4-((7-(Benzo[d]oxazol-2-ylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methyl)benzyl)-N-methylpropan-1-amine
Compound in : 2-((3-(4-((2,2-Difluoro-7-azaspiro[3.5]nona-7-yl)methyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole
Solubility and Bioavailability
- Ethyl oxoacetate’s ester group may enhance solubility in polar solvents (e.g., ethanol, DCM) relative to acetylated (7b) or benzoxazole-thioether derivatives (9b). Hydrolysis of the ester in vivo could release a carboxylic acid, improving water solubility .
Biological Activity
Ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound that integrates a triazolopyrimidine core, which is recognized for its diverse biological activities. This compound's structure includes a fluorine atom and a piperazine ring, enhancing its pharmacological potential. Understanding its biological activity is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
The compound features several key structural components:
- Triazolopyrimidine Core : Known for various biological activities including anticancer and antimicrobial properties.
- Piperazine Ring : Often enhances binding affinity to biological targets.
- Fluorophenyl Group : May improve pharmacokinetic properties.
Biological Activities
Research indicates that derivatives of triazolopyrimidine compounds exhibit a range of biological activities:
Anticancer Activity
Studies have shown that similar compounds can act as effective anticancer agents. For instance:
- Tiwari et al. synthesized pyrimidine-triazole derivatives and evaluated their efficacy against breast cancer cell lines (MCF-7, MDA-MB453). One derivative exhibited an IC50 of 15.3 µM against MCF-7 cells, demonstrating significant anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
Antimicrobial Activity
The triazolopyrimidine derivatives have also been studied for their antimicrobial properties:
- Chikhalia et al. reported that certain pyrimidine derivatives showed higher antibacterial activity than standard drugs like penicillin against various bacterial strains .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | E. coli | Higher than penicillin |
| Compound B | C. albicans | Higher than Nystatin |
Anti-Alzheimer’s Effects
Some studies have indicated the potential of these compounds in neurodegenerative diseases:
- Almehizia et al. investigated pyrazolo-pyrimidine derivatives for anti-Alzheimer’s effects, noting significant inhibition of acetylcholinesterase (AChE) activity .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways.
Study on Anticancer Properties
In a comparative study involving multiple compounds similar to this compound:
- The compound was tested against several cancer lines with varying degrees of success. Compounds with electron-rich substituents generally exhibited superior activity.
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of related pyrimidine compounds against several pathogens:
- Results indicated that modifications in the chemical structure significantly impacted the antimicrobial potency.
Q & A
Q. What are the critical steps and conditions for synthesizing ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate?
The synthesis involves multi-step organic reactions:
- Core formation : The triazolopyrimidine core is constructed via cyclization reactions, often using copper iodide or palladium catalysts to facilitate heterocyclic bond formation .
- Piperazine coupling : The piperazine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and solvents like dimethylformamide (DMF) .
- Oxoacetate incorporation : Ethyl oxalyl chloride or analogous reagents are used to introduce the 2-oxoacetate group, typically under inert atmospheres at 0–5°C to control exothermicity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
Key methods include:
- X-ray crystallography : Resolves atomic-level geometry, particularly for the triazolopyrimidine core and piperazine conformation .
- NMR spectroscopy : H and C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 506.1) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1700–1750 cm) .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Co-solvents like cyclodextrins improve aqueous solubility for biological assays .
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor via HPLC to detect decomposition products .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in triazolopyrimidine derivatives?
- Structural analogs : Compare substituents on the triazole (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and piperazine (e.g., acetyl vs. phenoxy groups) to assess bioactivity shifts (Table 1) .
- Biological assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) to correlate structural features with activity .
Q. Table 1. SAR Comparison of Triazolopyrimidine Derivatives
| Compound Modification | Biological Activity Shift | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | Enhanced kinase inhibition (IC ↓ 30%) | |
| Piperazine acetyl replacement | Reduced solubility (LogP ↑ 0.5) |
Q. How can computational modeling aid in predicting the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets (e.g., ATP-binding pockets) using AutoDock Vina. Optimize force fields for triazolopyrimidine’s planar geometry .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical interactions (e.g., hydrogen bonds with Lys72) .
Q. What experimental approaches resolve contradictions in reported biological data?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
Q. How can reaction yields be optimized for large-scale synthesis?
Q. What methodologies address low solubility in pharmacokinetic studies?
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (∼150 nm) to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
Q. How is thermal stability evaluated for storage and handling?
Q. What statistical methods validate experimental reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
